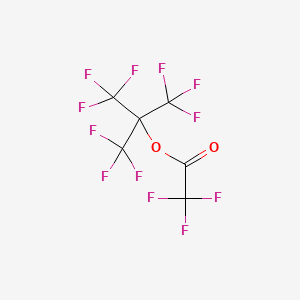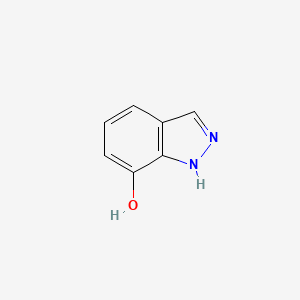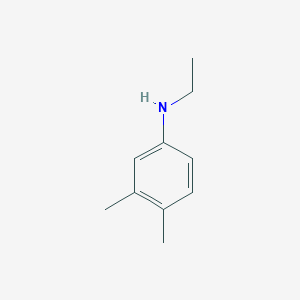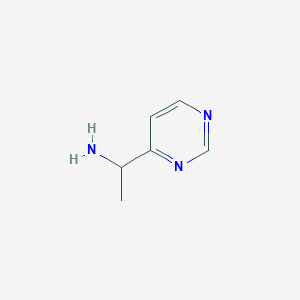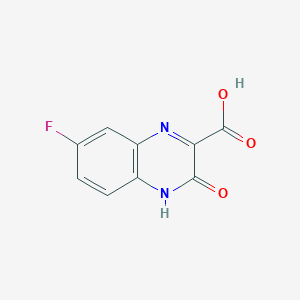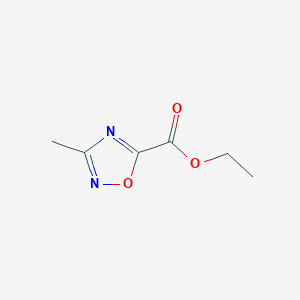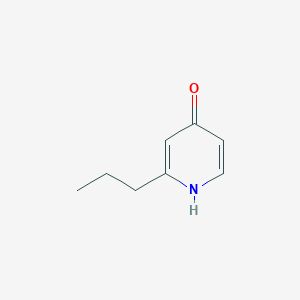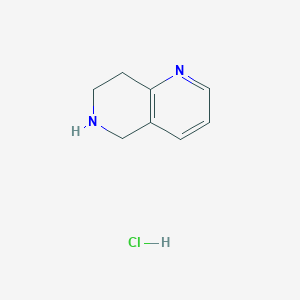![molecular formula C7H6N2O B1321447 Furo[2,3-B]pyridin-5-amine CAS No. 34668-30-9](/img/structure/B1321447.png)
Furo[2,3-B]pyridin-5-amine
Übersicht
Beschreibung
Furo[2,3-b]pyridin-5-amine (FP) is an organic compound with a chemical formula of C6H5N2. It is a heterocyclic aromatic amine, which contains a fused five-membered ring system composed of four carbon atoms and one nitrogen atom. FP is a colorless, crystalline solid with a melting point of 140-141 °C. It has a strong odor and is soluble in organic solvents such as ethanol and methanol. FP has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
A concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines has been developed, exploring the chemical reactivity of this heterocyclic framework. This process yields a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines and allows for further functionalization through reactions like C-H amination and borylation (Fumagalli & da Silva Emery, 2016).
Anticancer Properties
Novel furo[2,3-b]pyridine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. These derivatives include furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d] pyrimidin-4(3H)-one. Some compounds in this series showed notable activity at micro molar concentration, proving to be non-toxic to normal cell lines (Kumar et al., 2018).
Synthesis of Novel Tricyclic Fused Derivatives
A novel process for synthesizing tricyclic fused furo[2,3-b]pyridine derivatives has been established. This synthesis involves reacting 3-cyano-4,5-dihydro-2-furan(and 2-thiophene)acetonitriles with phenacyl bromides, followed by intramolecular cyclization, creating new tricyclic fused furo[2,3-b]pyridine derivatives (Okabe-Nakahara et al., 2019).
Applications in Tuberculosis Treatment
Furo[2,3-b]pyridine core structures have shown promise in treating multidrug-resistant Mycobacterium tuberculosis. Screening of furopyridines against various drug-resistant strains identified bioactive compounds effective against these resistant mycobacteria, highlighting their potential in antibiotic development (Fumagalli et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Furo[2,3-B]pyridin-5-amine and its derivatives have shown promise in various fields, particularly in medicinal chemistry. For instance, they have been used as kinase inhibitors and have shown potential as anti-cancer and anti-microbial agents . Future research may focus on exploring these properties further and developing new derivatives with enhanced biological activities.
Wirkmechanismus
Mode of Action
It is synthesized from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid
Biochemical Pathways
It is known that pyridine derivatives, which include furo[2,3-b]pyridin-5-amine, have diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Result of Action
It is synthesized for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives . The compound’s specific effects at the molecular and cellular level require further investigation.
Action Environment
It is known that the compound is a yellow to brown solid and should be stored at temperatures between 2-8°c .
Biochemische Analyse
Biochemical Properties
Furo[2,3-B]pyridin-5-amine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein kinases, which are essential enzymes for regulating cell growth, differentiation, and metabolism . The interaction between this compound and protein kinases involves the inhibition of kinase activity, leading to altered phosphorylation states of target proteins. This inhibition can modulate various signaling pathways, ultimately affecting cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of protein kinases, preventing the transfer of phosphate groups from ATP to target proteins . This inhibition of kinase activity disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis. These long-term effects are particularly relevant in in vitro and in vivo studies, where the duration of exposure can significantly influence the observed outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues. The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these organelles can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can enhance its pro-apoptotic effects by disrupting mitochondrial function and inducing oxidative stress.
Eigenschaften
IUPAC Name |
furo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEXTUHKYSUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618487 | |
| Record name | Furo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34668-30-9 | |
| Record name | Furo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do Furo[2,3-B]pyridin-5-amine derivatives interact with α7-nAChR, and what are the downstream effects of this interaction?
A1: The provided research focuses on the development of imaging agents for α7-nAChR and does not delve into the specific downstream effects of these compounds. The study primarily demonstrates the binding affinity of these derivatives to α7-nAChR in mice, suggesting their potential as imaging agents rather than therapeutic agents. Further research is needed to elucidate the downstream effects of these compounds upon binding to α7-nAChR.
Q2: What is the significance of the structural variations among the investigated this compound derivatives in the context of their binding affinity and selectivity for α7-nAChR?
A2: The research highlights that structural modifications of the this compound scaffold significantly impact the compounds' binding affinity and selectivity for α7-nAChR. For instance, compound 4, (2'R)-5'-(2-(125)I-iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2'(3'H)-furo[2,3-b]pyridine, exhibited a higher hippocampal uptake of 2.41 ± 0.03 %ID/g compared to other tested compounds. [] This suggests that the specific substitutions on the furo[2,3-b]pyridine core, like the iodo-furanyl group in compound 4, play a crucial role in enhancing both binding affinity and target selectivity. Further exploration of these structure-activity relationships could lead to the development of more potent and selective α7-nAChR imaging agents. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
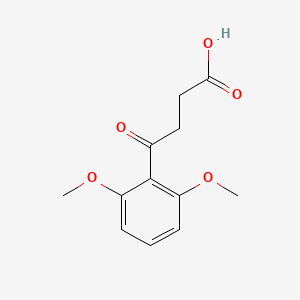
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
